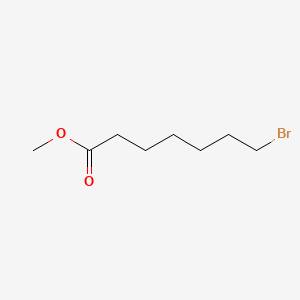

Methyl 7-bromoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-bromoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRLUWIDTDLHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339145 | |

| Record name | Methyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54049-24-0 | |

| Record name | Methyl 7-bromoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 7-bromoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 54049-24-0

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Methyl 7-bromoheptanoate in Modern Drug Discovery

This compound is a bifunctional molecule that has emerged as a critical building block and versatile linker in contemporary pharmaceutical research and development. Its linear seven-carbon chain, terminated by a methyl ester at one end and a reactive bromine atom at the other, provides a unique combination of lipophilicity, flexibility, and chemical reactivity. This structure makes it an ideal synthon for introducing alkyl chains into target molecules, a common strategy for modulating pharmacokinetic and pharmacodynamic properties.

In the realm of drug development, the strategic incorporation of linkers is paramount. They play a pivotal role in connecting different pharmacophores, such as in Proteolysis Targeting Chimeras (PROTACs), or in tethering active molecules to delivery vehicles like lipid nanoparticles. The C7 chain of this compound offers an optimal balance of length and flexibility, which can be crucial for facilitating the desired protein-protein interactions in ternary complexes, as seen in PROTACs[1][2]. Furthermore, its role as a key intermediate in the synthesis of blockbuster drugs like bempedoic acid underscores its industrial significance[3][4][5]. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 54049-24-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₅BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 223.11 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 112 °C at 5 mmHg | --INVALID-LINK-- |

| Density | 1.217 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.459 | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General Knowledge |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different methylene groups and the methyl ester. The triplet at approximately 3.4 ppm is indicative of the methylene group adjacent to the bromine atom (-CH₂Br), while the singlet at around 3.67 ppm corresponds to the methyl ester protons (-OCH₃). The remaining methylene protons appear as multiplets in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the ester at around 174 ppm. The carbon attached to the bromine will appear at approximately 33 ppm, and the methoxy carbon at about 51 ppm. The other methylene carbons will have signals in the 24-33 ppm range[6].

-

IR (Infrared) Spectroscopy: The IR spectrum displays a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, around 640-550 cm⁻¹[7].

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and cleavage of the alkyl chain[6].

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the Fischer esterification of 7-bromoheptanoic acid. This method is favored for its simplicity and the use of readily available starting materials.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where the progress of the reaction and the purity of the product can be monitored at various stages.

Materials:

-

7-Bromoheptanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromoheptanoic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution[8][9][10].

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine[11].

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure to yield a colorless liquid[11][12][13][14]. The reduced pressure is crucial to avoid decomposition at high temperatures.

-

Applications in Drug Development: A Versatile Tool for Medicinal Chemists

The dual functionality of this compound makes it a valuable tool in the synthesis of complex pharmaceutical agents.

Intermediate in the Synthesis of Bempedoic Acid

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor for the treatment of hypercholesterolemia. The synthesis of bempedoic acid utilizes a derivative of bromoheptanoate as a key building block to construct the long alkyl chain of the molecule[3][5]. The bromo-functionalized chain allows for coupling reactions to build the core structure of the drug[4][15].

Logical Relationship in Bempedoic Acid Synthesis

Caption: Role of a bromoheptanoate derivative in bempedoic acid synthesis.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The nature of the linker is critical for the efficacy of the PROTAC. This compound serves as a precursor for alkyl linkers of moderate length and hydrophobicity, which can be advantageous for optimizing the formation of the ternary complex between the target protein and the E3 ligase[1][2][16]. The alkyl chain derived from this compound provides metabolic stability and appropriate spacing for effective protein degradation[2].

Signaling Pathway of PROTAC Action

Caption: The role of a linker derived from this compound in the PROTAC mechanism.

Alkylation Agent in Organic Synthesis

The terminal bromine atom in this compound is a good leaving group, making it an effective alkylating agent in various nucleophilic substitution reactions. It can be used to introduce a seven-carbon ester-containing chain onto phenols, amines, thiols, and other nucleophiles. This is a valuable strategy for modifying the properties of drug candidates, such as increasing their lipophilicity to improve membrane permeability[17][18][19][20][21].

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent for medicinal chemists and drug development professionals. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for the synthesis of complex molecules with therapeutic potential. From its role in the production of established drugs to its application in cutting-edge technologies like PROTACs, this compound continues to be a key player in the advancement of pharmaceutical sciences. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. This compound | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. physicsforums.com [physicsforums.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Purification [chem.rochester.edu]

- 13. How To [chem.rochester.edu]

- 14. youtube.com [youtube.com]

- 15. Bempedoic Acid | NROChemistry [nrochemistry.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 18. A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids | Semantic Scholar [semanticscholar.org]

- 19. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methyl 7-bromoheptanoate molecular weight

An In-Depth Technical Guide to Methyl 7-Bromoheptanoate

Executive Summary

This compound is a bifunctional linear-chain aliphatic ester of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a terminal electrophilic bromine atom and a nucleophilic-modifiable methyl ester, making it a versatile building block and linker molecule. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis and purification via Fischer esterification, thorough analytical characterization data, key applications, and essential safety and handling procedures. The molecular weight of this compound is a foundational parameter for all stoichiometric calculations, determined to be approximately 223.11 g/mol .

Core Physicochemical & Structural Properties

This compound is a colorless liquid at standard conditions. The molecule's utility stems from its orthogonal reactivity: the bromine atom serves as a good leaving group for nucleophilic substitution (e.g., alkylation of amines, thiols, or carbanions), while the methyl ester can be hydrolyzed to a carboxylic acid or undergo transesterification.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 223.11 g/mol | [1][2] |

| Molecular Formula | C₈H₁₅BrO₂ | [1][2] |

| CAS Number | 54049-24-0 | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~1.239 - 1.257 g/cm³ | [1] |

| Boiling Point | ~140-145 °C (at reduced pressure) | |

| Refractive Index | ~1.455 - 1.465 (at 20°C) | [1] |

| SMILES | COC(=O)CCCCCCBr | [2] |

| InChIKey | BXRLUWIDTDLHQE-UHFFFAOYSA-N | [2] |

Synthesis via Acid-Catalyzed Esterification

The most direct and cost-effective method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 7-bromoheptanoic acid, using methanol in the presence of a strong acid catalyst.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[3][4] To drive the reaction to completion, an excess of the alcohol reactant is typically used, in accordance with Le Châtelier's principle.[3][5]

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 7-bromoheptanoic acid on a standard laboratory scale.

Materials:

-

7-bromoheptanoic acid (e.g., 10.0 g, 1.0 equiv)

-

Anhydrous Methanol (MeOH, ~100 mL)

-

Concentrated Sulfuric Acid (H₂SO₄, ~1 mL)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoheptanoic acid (1.0 equiv).

-

Reagent Addition: Add anhydrous methanol (~15-20 mL per gram of carboxylic acid). Begin stirring to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (~0.1 mL per gram of carboxylic acid) to the stirring solution. Causality Note: H₂SO₄ is the catalyst that protonates the carbonyl, making it susceptible to nucleophilic attack by methanol.[4][6]

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Work-up - Neutralization: Dissolve the oily residue in diethyl ether or ethyl acetate (~100 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL). Causality Note: This wash neutralizes the sulfuric acid catalyst and removes any unreacted 7-bromoheptanoic acid.[6]

-

Work-up - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Purification and Analytical Characterization

For most applications, the crude product requires further purification, typically by vacuum distillation.

Purification Protocol: Vacuum Distillation

-

Set up a fractional distillation apparatus for vacuum operation.

-

Transfer the crude oil into the distillation flask.

-

Slowly reduce the pressure and begin heating the flask gently.

-

Collect the fraction boiling at the appropriate temperature and pressure range (e.g., ~140-145 °C, specific pressure dependent on vacuum pump efficiency). Self-Validation: A constant boiling point during distillation indicates the collection of a pure substance.

Caption: Post-synthesis purification workflow.

Analytical Data

The identity and purity of the final product must be confirmed by spectroscopic methods.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~3.67 (s, 3H, -OCH₃), 3.40 (t, 2H, -CH₂Br), 2.30 (t, 2H, -CH₂CO₂Me), 1.85 (quint, 2H, -CH₂CH₂Br), 1.63 (quint, 2H, -CH₂CH₂CO₂Me), 1.35-1.48 (m, 4H, internal -CH₂CH₂-). (Note: Data adapted from highly similar ethyl ester[7]) |

| ¹³C NMR | δ (ppm) ~174.0 (C=O), 51.5 (-OCH₃), 34.0 (-CH₂CO₂Me), 33.8 (-CH₂Br), 32.5, 28.2, 27.8, 24.5 (internal -CH₂- carbons). (Note: Data adapted from highly similar ethyl ester[7]) |

| IR | ν (cm⁻¹) ~1740 (C=O stretch, strong), ~2950, 2860 (C-H stretch), ~1170 (C-O stretch), ~645 (C-Br stretch). |

| GC-MS | A single major peak in the gas chromatogram. Mass spectrum showing characteristic fragments. Molecular ion [M]+ at m/z 222/224 (reflecting ⁷⁹Br/⁸¹Br isotopes). |

Applications in Research and Drug Development

This compound is primarily used as a heterobifunctional linker. Its linear seven-carbon backbone (excluding the ester carbon) provides spatial separation between two conjugated moieties, which is critical in various applications.

-

PROTAC Synthesis: It serves as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] One end (the bromine) can be functionalized to attach to a ligand for a target protein, while the other end (the ester, often after hydrolysis) is used to attach to a ligand for an E3 ubiquitin ligase, bringing the two proteins into proximity for targeted protein degradation.

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing more complex molecules, including derivatives of fatty acids for lipid-based drug delivery systems and other therapeutic agents.[1]

-

Surface Modification: The carboxylic acid (post-hydrolysis) can be used to anchor the molecule to surfaces or nanoparticles, while the terminal bromide remains available for further "click" chemistry or other conjugation reactions.

Caption: Role as a heterobifunctional linker.

Safety, Handling, and Storage

As with all organobromine compounds, appropriate safety precautions are mandatory.

-

Hazards: this compound may cause skin and eye irritation.[1] Inhalation of vapors should be avoided.

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: For optimal stability, the compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is at 2-8°C.[1]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Methyl 7-bromoheptanoate synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 7-bromoheptanoate: Pathways, Mechanisms, and Practical Considerations

Abstract

This compound is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1][2][3] Its structure incorporates a terminal bromine atom, which serves as a versatile handle for nucleophilic substitution and organometallic coupling reactions, and a methyl ester for further functional group transformations. This technical guide provides an in-depth analysis of the primary and alternative synthetic pathways for this compound, designed for researchers, chemists, and drug development professionals. Each pathway is examined through the lens of a senior application scientist, focusing on the underlying chemical principles, causality behind experimental choices, and practical considerations for implementation. The guide includes detailed, step-by-step protocols, comparative data tables, and mechanistic diagrams to offer a comprehensive resource for laboratory synthesis.

Introduction to this compound

This compound (C₈H₁₅BrO₂) is a colorless liquid that serves as a critical building block in organic synthesis.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the electrophilic carbon bearing the bromine and the ester carbonyl group. This dual functionality allows for sequential and controlled modifications, making it an ideal starting material for constructing more complex molecular architectures.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 54049-24-0 | [4] |

| Molecular Formula | C₈H₁₅BrO₂ | [4] |

| Molecular Weight | 223.11 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~254-256 °C (at atm. pressure); 112 °C (at 5 mmHg) | [1] |

| Density | ~1.239 g/cm³ | [1] |

| Refractive Index | ~1.455 | [1] |

Significance and Applications in Synthesis

The primary application of this compound is as an intermediate. For instance, it is a reagent in the preparation of labeled Tianeptine, a compound with psychostimulant, anti-ulcer, and anti-emetic properties.[3][5] The bromo-ester structure is particularly useful for introducing a seven-carbon spacer into a target molecule via alkylation, followed by potential hydrolysis or amidation of the ester.

Primary Synthesis Pathways from Linear Precursors

The most direct and commonly employed methods for synthesizing this compound begin with linear C7 precursors that already contain one or both of the required functional groups.

Pathway A: Fischer Esterification of 7-Bromoheptanoic Acid

This is arguably the most straightforward and atom-economical approach, assuming the availability of the precursor, 7-bromoheptanoic acid. The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, regenerating the acid catalyst and forming the methyl ester. The reaction is reversible, and thus, an excess of methanol is typically used to drive the equilibrium towards the product side.

Caption: Fischer Esterification of 7-Bromoheptanoic Acid.

-

Reagents: 7-bromoheptanoic acid (1.0 eq), Methanol (10-20 eq, serves as solvent and reagent), Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05-0.1 eq).

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-bromoheptanoic acid and methanol.

-

Step 2: Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Step 3: Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Step 4: Work-up: After cooling the mixture to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Step 5: Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Step 6: Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[6]

-

Excess Methanol: Le Châtelier's principle dictates that using an excess of one reactant (methanol) drives the reversible esterification reaction towards the formation of the ester product.

-

Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol. Sulfuric acid also acts as a dehydrating agent, further shifting the equilibrium.

-

Aqueous Work-up with Bicarbonate: The sodium bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and any unreacted 7-bromoheptanoic acid, converting them into their respective salts, which are soluble in the aqueous phase and thus easily removed from the organic product layer.

Pathway B: Alkylation of Malonic Ester Analogs

This pathway builds the carbon chain through a nucleophilic substitution (Sₙ2) reaction, a cornerstone of C-C bond formation. While classic malonic ester synthesis would involve diethyl malonate, a more direct route to a related compound, ethyl 7-bromo-2,2-dimethylheptanoate, uses ethyl isobutyrate and 1,5-dibromopentane.[7][8] This strategy can be adapted for this compound by starting with an appropriate ester and alkylating agent. A key challenge is controlling the reaction to prevent di-alkylation.

The core of this strategy involves the deprotonation of an α-carbon to a carbonyl group to form a nucleophilic enolate. This enolate then attacks an electrophilic carbon, in this case, a carbon atom of 1,5-dibromopentane, displacing a bromide ion in an Sₙ2 reaction. Using a large excess of the di-bromo compound is a statistical control method to favor mono-alkylation over the undesired di-alkylation byproduct.[6]

Caption: General workflow for synthesis via enolate alkylation.

-

Reagents: 1,5-dibromopentane (≥ 2 eq), a suitable methyl ester (e.g., methyl acetate, 1.0 eq), Lithium diisopropylamide (LDA) solution (1.0 eq), Anhydrous Tetrahydrofuran (THF) as solvent.

-

Step 1: Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the methyl ester in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add the LDA solution dropwise over 30-40 minutes, maintaining the low temperature.

-

Step 2: Alkylation: In a separate flask, prepare a solution of excess 1,5-dibromopentane in anhydrous THF. Add this solution to the cold enolate mixture. Allow the reaction to stir overnight, gradually warming to room temperature.

-

Step 3: Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Step 4: Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic layers and wash with 1N HCl, water, and saturated aqueous NaHCO₃ solution.[7]

-

Step 5: Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product, containing the desired mono-alkylated product and excess 1,5-dibromopentane, must be purified, typically by fractional distillation under high vacuum.

-

LDA as Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is sufficient to completely and rapidly deprotonate the α-carbon of the ester, while its bulk and non-nucleophilic nature prevent it from competing with the enolate in attacking the electrophile or reacting with the ester carbonyl.

-

-78 °C Reaction Temperature: The low temperature is critical for controlling the reaction. It ensures the stability of the kinetically formed enolate, prevents side reactions like self-condensation (Claisen condensation), and allows for controlled addition of reagents.

-

Excess 1,5-Dibromopentane: Using a stoichiometric excess of the dihaloalkane statistically favors the reaction of an enolate with a fresh molecule of 1,5-dibromopentane rather than with a molecule of the already-formed mono-alkylated product. This is a crucial strategy to maximize the yield of this compound and minimize the formation of the C13 di-ester byproduct.[6]

Alternative and Specialized Synthesis Routes

While the aforementioned pathways are most common, other strategies can be employed, particularly when starting from different classes of precursors.

Pathway C: Ring-Opening of ε-Caprolactone

Polycaprolactone is a well-known biodegradable polymer synthesized via the ring-opening polymerization of ε-caprolactone.[9] A controlled, non-polymeric ring-opening can provide a linear 7-hydroxyheptanoate, which can then be converted to the target bromo-compound.

This is a two-step conceptual pathway:

-

Methanolysis: The cyclic ester (lactone) is opened by methanol under catalytic conditions (acid or base) to form methyl 7-hydroxyheptanoate. This is essentially a transesterification reaction.

-

Bromination of the Alcohol: The terminal hydroxyl group of methyl 7-hydroxyheptanoate is then converted to a bromide. Standard methods like the Appel reaction (using PPh₃/CBr₄) or treatment with PBr₃ are effective for this transformation.

Caption: Two-step synthesis from ε-Caprolactone.

The primary challenge in the first step is preventing polymerization.[10][11] Reaction conditions must be carefully controlled (e.g., catalyst loading, temperature, reaction time) to favor the monomeric ring-opened product. The subsequent bromination of the primary alcohol is a standard and high-yielding transformation, but requires reagents that are compatible with the ester functionality.

Pathway D: Decarboxylative Halogenation (Hunsdiecker Reaction)

The Hunsdiecker reaction provides a method to convert a carboxylic acid into an alkyl halide with one less carbon atom.[12][13] This pathway is less common for this specific target but is a powerful tool in the synthetic chemist's arsenal.

The classic Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine.[14] The reaction proceeds through a radical chain mechanism. An acyl hypobromite intermediate is formed, which undergoes homolytic cleavage and subsequent decarboxylation to generate an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a Br₂ molecule to form the final product and propagate the chain.[15][16] To synthesize this compound, one would need to start with the mono-methyl ester of suberic acid (octanedioic acid).

The classic Hunsdiecker reaction requires the preparation of a dry, pure silver carboxylate salt, which can be tedious.[14] Modern variations, such as the Barton modification or using reagents like N-bromosuccinimide (NBS) with a catalyst, can be more practical and offer broader functional group tolerance.[14] However, for a simple aliphatic chain, the yields can be variable, and the reaction is less frequently used than the more predictable nucleophilic substitution or esterification routes.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on starting material availability, cost, scale, and required purity.

| Pathway | Starting Material(s) | Key Advantages | Key Disadvantages | Scalability |

| A: Fischer Esterification | 7-Bromoheptanoic Acid | High atom economy, simple procedure, straightforward purification. | Requires the specific bromo-acid precursor. | Excellent |

| B: Enolate Alkylation | Methyl ester, 1,5-Dibromopentane | Builds carbon chain from simpler precursors. | Requires cryogenic temperatures, strong bases, and inert atmosphere; risk of di-alkylation. | Good |

| C: Ring-Opening | ε-Caprolactone | Readily available and inexpensive starting material. | Two-step process; risk of polymerization in the first step. | Moderate |

| D: Hunsdiecker Reaction | Mono-methyl suberate | Accesses product from a dicarboxylic acid derivative. | Often requires stoichiometric silver salts; radical reactions can have side products. | Poor to Moderate |

Recommendation: For most laboratory and industrial applications, Pathway A (Fischer Esterification) is the preferred method due to its simplicity, high yield, and ease of scale-up, provided 7-bromoheptanoic acid is commercially available at a reasonable cost. If building the carbon skeleton from smaller fragments is necessary, Pathway B (Enolate Alkylation) is a robust, albeit more technically demanding, alternative.

Purification and Characterization

Regardless of the synthetic pathway chosen, purification is critical. Fractional distillation under reduced pressure is the most effective method for purifying liquid this compound, as it efficiently separates the product from non-volatile impurities, unreacted starting materials, and high-boiling byproducts.[6][7]

Characterization is typically performed using standard spectroscopic methods:

-

¹H NMR: Will show characteristic peaks for the methyl ester protons (~3.6 ppm), the methylene group adjacent to the bromine (~3.4 ppm), the methylene group adjacent to the carbonyl (~2.3 ppm), and the other methylene groups in the aliphatic chain.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon (~174 ppm), the methyl ester carbon (~51 ppm), the carbon bonded to bromine (~34 ppm), and the other carbons in the chain.

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in an approximate 1:1 ratio).

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, each with distinct advantages and challenges. The most direct route via Fischer esterification of 7-bromoheptanoic acid offers simplicity and efficiency, making it ideal when the precursor is available. Alternative methods, such as enolate alkylation and ring-opening of ε-caprolactone, provide flexibility by utilizing different starting materials. A thorough understanding of the mechanisms and experimental parameters discussed in this guide enables the researcher to make informed decisions, troubleshoot potential issues, and successfully synthesize this valuable chemical intermediate for applications in research and development.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 54049-24-0 [chemicalbook.com]

- 4. This compound | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 30515-28-7,7-Bromoheptanoic acid | lookchem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Hunsdiecker Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Hunsdiecker Reaction [organic-chemistry.org]

Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of methyl 7-bromoheptanoate, a key building block in modern pharmaceutical research and development. We will delve into its chemical properties, synthesis, and diverse applications, offering field-proven insights and detailed protocols to empower researchers and scientists in their drug discovery endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a bifunctional molecule of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a terminal bromine atom and a methyl ester, provides two distinct reactive sites. This dual functionality allows for sequential and controlled modifications, making it an invaluable synthon for the construction of complex molecular architectures. The lipophilic seven-carbon chain further enhances its utility, enabling its incorporation into molecules designed to interact with biological membranes or lipid-binding proteins.

The strategic importance of this compound lies in its ability to act as a versatile linker and building block. The bromine atom serves as a readily displaceable leaving group for nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This orthogonal reactivity is a cornerstone of its utility in the synthesis of diverse pharmaceutical agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 54049-24-0 | [1][2] |

| Molecular Formula | C8H15BrO2 | [1][2][3] |

| Molecular Weight | 223.11 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 112 °C at 5 Torr | [4] |

| Density | 1.257 g/cm³ | [4] |

| Refractive Index | 1.4615-1.4655 @ 20°C | [2] |

| Solubility | Soluble in non-polar and slightly polar organic solvents |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] Recommended storage temperature is 2-8°C.[6] It is important to protect it from moisture and light to prevent degradation. While not classified as a hazardous substance under GHS, it may cause irritation to the eyes, skin, and respiratory system.[1][4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5]

Synthesis of this compound: A Validated Protocol

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 7-bromoheptanoic acid with methanol, using a strong acid catalyst. This method is reliable and scalable, making it suitable for laboratory and industrial production.

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The use of an excess of methanol can shift the equilibrium towards the product side, maximizing the yield.

Caption: Fischer esterification of 7-bromoheptanoic acid.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (1 equivalent).

-

Reagent Addition: Add an excess of methanol (e.g., 10 equivalents) to the flask.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Applications in Drug Development

This compound is a versatile intermediate with numerous applications in the synthesis of pharmaceutically active compounds and drug delivery systems.

Synthesis of Bempedoic Acid Analogues

A notable application of a related compound, ethyl 2,2-dimethyl-7-bromoheptanoate, is in the synthesis of Bempedoic Acid, a novel ACL (ATP-citrate lyase) inhibitor used for the treatment of hypercholesterolemia.[7][8][9] This highlights the utility of such bromo-esters in creating complex aliphatic chains found in modern therapeutics. The synthesis involves the alkylation of a suitable nucleophile with the bromo-ester to construct the carbon skeleton of the final drug molecule.[9]

Elaboration of Long-Chain Fatty Acid Derivatives for Drug Delivery

The heptanoate backbone of this compound is a valuable component in the synthesis of lipid-based drug delivery systems. The bromine atom allows for the attachment of various functionalities, such as targeting ligands or imaging agents, while the ester can be hydrolyzed to the acid for conjugation to drugs or other biomolecules.

Precursor to Fluorescent Probes for Bioimaging

This compound also serves as a starting material for the synthesis of fluorescent probes. The bromo-functionalized chain can be used to tether a fluorophore to a biological molecule of interest, enabling the visualization of cellular processes.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Caption: Quality control workflow for this compound.

Typical Analytical Data:

-

Gas Chromatography (GC): Purity ≥97.5%[2]

-

Infrared (IR) Spectroscopy: Characteristic peaks around 1750 cm⁻¹ (C=O, ester) and 500-600 cm⁻¹ (C-Br).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons adjacent to the bromine and the ester, and the other methylene protons in the aliphatic chain.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the pharmaceutical industry. Its bifunctional nature, coupled with its straightforward synthesis and well-defined reactivity, makes it an essential tool in the medicinal chemist's arsenal. As drug discovery continues to explore new chemical space, the demand for such adaptable synthons is likely to increase. Future applications may see its use in the development of novel linkers for antibody-drug conjugates (ADCs), PROTACs, and other advanced therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their pursuit of innovative medicines.

References

- 1. This compound | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

Introduction: The Critical Role of Solubility in the Application of Methyl 7-bromoheptanoate

An In-depth Technical Guide to the Solubility of Methyl 7-bromoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile bifunctional molecule, featuring both a reactive bromine atom and a methyl ester. This structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its utility as a synthetic intermediate is fundamentally linked to its solubility characteristics. A thorough understanding of its solubility in various solvents is paramount for reaction design, purification processes, and the formulation of final products. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance.

Physicochemical Properties and Their Influence on Solubility

To comprehend the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅BrO₂ | PubChem[1] |

| Molecular Weight | 223.11 g/mol | PubChem[1] |

| Appearance | Colorless liquid | Thermo Fisher Scientific[2] |

| Polarity | Moderately polar | Inferred from structure |

The molecule possesses a long, nonpolar hydrocarbon chain (C₆H₁₂) which contributes to its affinity for nonpolar solvents. The presence of the ester group (-COOCH₃) and the bromine atom introduces polarity, allowing for dipole-dipole interactions with polar solvents. The interplay between these nonpolar and polar features governs its solubility profile. Generally, haloalkanes are only slightly soluble in water due to the energy required to break the hydrogen bonds between water molecules.[3]

Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a consistent qualitative understanding has been established. The following table summarizes its solubility in common laboratory solvents based on available information.

| Solvent | Solvent Type | Solubility | Source |

| Water | Protic, Polar | Insoluble/Very Slightly Soluble | A B Enterprises[4] |

| Hexanes | Nonpolar | Soluble | ChemShuttle |

| Ethyl Acetate | Moderately Polar | Soluble | ChemShuttle |

| Ethanol | Protic, Polar | Soluble | A B Enterprises[4] |

| Diethyl Ether | Polar Aprotic | Soluble | A B Enterprises[4] |

This profile aligns with the chemical principle of "like dissolves like." The significant nonpolar character of the heptanoate backbone leads to good solubility in nonpolar solvents such as hexanes. The polar ester and bromo groups facilitate dissolution in moderately polar and some polar aprotic solvents. Its insolubility in water is a consequence of the large hydrophobic carbon chain, which cannot overcome the strong hydrogen bonding network of water.

Experimental Determination of Solubility: The Shake-Flask Method

For applications requiring precise solubility values, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[4] This method involves allowing a solute to reach equilibrium with a solvent and then measuring the concentration of the dissolved solute in the saturated solution.

Causality Behind Experimental Choices

The core principle of the shake-flask method is to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Shaking or agitation is crucial to maximize the surface area of the solute in contact with the solvent, thereby accelerating the dissolution process. Temperature control is critical as solubility is temperature-dependent. Centrifugation or filtration is employed to effectively separate the undissolved solid from the saturated liquid phase without disturbing the equilibrium. The choice of analytical method (e.g., UV-Vis spectroscopy, LC-MS) depends on the chromophoric properties of the analyte and the desired sensitivity and specificity.[4]

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

This compound (high purity).

-

Selected solvent(s) of analytical grade.

-

Glass vials or flasks with airtight seals.

-

A temperature-controlled shaker or incubator.

-

A centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane).

-

Calibrated analytical instrument (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS).

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a vial. The key is to have a visible amount of undissolved liquid after equilibration.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker with the temperature set to the desired value (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the undissolved material settle.

-

Carefully separate the saturated solution from the excess undissolved this compound. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a controlled temperature to pellet the undissolved portion.

-

Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE) to remove any undissolved droplets.

-

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Safety and Handling

This compound should be handled with care. As a brominated organic compound, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For optimal stability, it should be stored in a cool, dry place away from light and moisture.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data is sparse, its qualitative solubility profile is well-understood and aligns with its physicochemical properties. For applications demanding precise solubility values, the provided shake-flask method offers a robust and reliable experimental protocol. A comprehensive understanding of solubility is indispensable for leveraging the full synthetic potential of this important chemical intermediate in research and development.

References

- 1. This compound | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. ethyl-2,2-dimethyl-7-bromoheptanoate | 123469-92-1 [chemicalbook.com]

- 4. This compound 98% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]

The Synthesis and Characterization of Methyl 7-bromoheptanoate: A Technical Guide for Chemical Researchers

Abstract

Methyl 7-bromoheptanoate is a pivotal bifunctional molecule that serves as a cornerstone in the synthesis of a diverse array of organic compounds, most notably in the pharmaceutical industry. Its unique structure, featuring a terminal bromine atom and a methyl ester, renders it an invaluable building block for introducing a seven-carbon spacer in complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of this compound, offering a robust framework for researchers, scientists, and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a comprehensive understanding of the experimental choices and validation of the described protocols.

Introduction: The Strategic Importance of this compound

The utility of ω-haloalkyl esters in organic synthesis is well-established, and this compound stands out as a particularly versatile reagent. The presence of two distinct functional groups—a reactive terminal bromide ripe for nucleophilic substitution and a methyl ester that can undergo a variety of transformations—allows for orthogonal chemical manipulations. This characteristic is paramount in multi-step synthetic campaigns where precise control over reactivity is essential.

In the realm of drug discovery, this compound and its derivatives are crucial intermediates in the synthesis of several therapeutic agents. A notable example is its role in the synthesis of Bempedoic Acid, a novel ACL (ATP citrate lyase) inhibitor for the treatment of hypercholesterolemia.[1][2] The heptanoate chain is a key structural motif in this drug, highlighting the importance of efficient and scalable access to high-purity this compound. Beyond pharmaceuticals, this compound finds applications in the development of novel materials and as a molecular probe in chemical biology.[3]

This guide will delve into the primary synthetic pathways to this compound, with a detailed focus on the widely employed Fischer esterification of its carboxylic acid precursor, 7-bromoheptanoic acid. Furthermore, a comprehensive analytical workflow for the characterization and purity assessment of the final product will be presented.

Synthetic Pathways to this compound: A Comparative Overview

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for its preparation. While a singular "discovery" event is not documented, its synthesis is a logical extension of established organic reactions. Two principal strategies dominate the landscape for the preparation of this compound:

-

Pathway A: Esterification of 7-bromoheptanoic acid. This is the most direct and commonly employed route.

-

Pathway B: Halogenation of a suitable precursor. This involves introducing the bromine atom at a later stage of the synthesis.

For the purpose of this guide, we will focus on Pathway A, which itself requires the synthesis of the precursor, 7-bromoheptanoic acid.

Synthesis of the Precursor: 7-bromoheptanoic acid

The synthesis of 7-bromoheptanoic acid is a critical first step. A common and effective method involves the radical-mediated hydrobromination of a terminal alkene, followed by oxidation. An alternative, though less direct, route is the Hunsdiecker reaction, which involves the decarboxylative bromination of a dicarboxylic acid derivative.[4][5][6][7][8]

A more contemporary and widely used approach involves the ring-opening of a cyclic ether, such as tetrahydropyran, followed by functional group manipulations. However, for the sake of providing a classic and illustrative protocol, we will touch upon the principles of the Hunsdiecker reaction.

The Hunsdiecker reaction, in its classical form, utilizes the silver salt of a carboxylic acid, which is then treated with bromine.[5][6] The reaction proceeds via a free-radical mechanism, leading to the formation of an alkyl bromide with one less carbon atom than the starting carboxylic acid.[5]

Primary Synthesis Route: Fischer Esterification of 7-bromoheptanoic acid

The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9][10][11][12] This equilibrium-controlled process is a cornerstone of organic synthesis due to its operational simplicity and the use of readily available and inexpensive reagents.[13]

Causality Behind Experimental Choices:

The choice of methanol as the alcohol is logical for the synthesis of the methyl ester. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[9][10]

The reaction is reversible, and to drive the equilibrium towards the product side, Le Châtelier's principle is applied.[11] This is typically achieved by using a large excess of methanol, which also serves as the solvent, and/or by removing the water formed during the reaction.[9][11]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details a representative procedure for the synthesis of this compound from 7-bromoheptanoic acid.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-bromoheptanoic acid | 209.08 | 10.0 g | 0.0478 |

| Methanol (anhydrous) | 32.04 | 100 mL | - |

| Sulfuric acid (conc.) | 98.08 | 1 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

| Diethyl ether | - | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (10.0 g, 0.0478 mol) and anhydrous methanol (100 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[13]

Purification and Characterization

Purification

Vacuum distillation is the preferred method for purifying this compound on a laboratory scale.[14] The reduced pressure lowers the boiling point of the compound, preventing potential decomposition at higher temperatures.

For smaller scales or for the removal of closely related impurities, flash column chromatography on silica gel can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[14]

Characterization: A Spectroscopic Approach

A combination of spectroscopic techniques is used to confirm the identity and assess the purity of the synthesized this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the proton environments in the molecule. The expected signals for this compound are: a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the bromine, a triplet for the methylene protons adjacent to the carbonyl group, and a series of multiplets for the remaining methylene protons in the alkyl chain.[15]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester, the methoxy carbon, the carbon bearing the bromine atom, and the carbons of the methylene chain.[15]

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. The characteristic absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1740 |

| C-O (ester) | ~1200-1150 |

| C-Br | ~650-550 |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[16]

Visualization of Key Processes

Fischer Esterification Mechanism

Caption: The mechanism of Fischer Esterification.

Overall Synthesis and Characterization Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals. This guide has provided a comprehensive overview of its synthesis via the Fischer esterification of 7-bromoheptanoic acid, detailing the underlying chemical principles and offering a robust experimental protocol. The purification and characterization techniques described herein are essential for ensuring the high purity required for subsequent synthetic applications. By understanding the causality behind the experimental choices and adhering to rigorous analytical practices, researchers can confidently and efficiently synthesize this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. Hunsdiecker reaction [quimicaorganica.org]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. Hunsdiecker Reaction: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. athabascau.ca [athabascau.ca]

- 13. chembk.com [chembk.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. PubChemLite - this compound (C8H15BrO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 7-bromoheptanoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of methyl 7-bromoheptanoate, a versatile bifunctional molecule increasingly pivotal in the fields of organic synthesis and pharmaceutical development. We will delve into its chemical and physical properties, detail robust synthetic and purification protocols, and explore its expanding role as a molecular linker, particularly in the innovative field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this valuable chemical entity.

Core Molecular Attributes of this compound

This compound is an aliphatic ester characterized by a seven-carbon chain, terminated by a bromine atom at the C7 position and a methyl ester at the C1 position. This unique structure imparts bifunctionality, allowing for orthogonal chemical modifications.

The structural formula is: Br-(CH₂)₆-COOCH₃

Visualizing the Structure:

Caption: 2D structure of this compound.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54049-24-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₅BrO₂ | [1][2][4] |

| Molecular Weight | 223.11 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | Approximately 140-145 °C | [2] |

| Density | ~1.257 g/cm³ | [6][7] |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) | [2] |

Strategic Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound is via the Fischer esterification of its corresponding carboxylic acid, 7-bromoheptanoic acid. This method is favored for its operational simplicity and the ready availability of the starting material.

Preferred Synthetic Pathway: Fischer Esterification

The reaction involves treating 7-bromoheptanoic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of methanol (e.g., 10-20 eq) to serve as both a reagent and the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless liquid.

-

Causality Behind Experimental Choices:

-

Excess Methanol: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Aqueous Work-up: The neutralization and washing steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.

-

Vacuum Distillation: This purification technique is ideal for separating the desired product from non-volatile impurities and any remaining starting materials, taking advantage of its relatively high boiling point.

Alternative Synthetic Considerations: The Hunsdiecker Reaction

While not the primary route to this compound itself, it is important to understand the Hunsdiecker reaction as a method for synthesizing haloalkanes from carboxylic acids. This reaction involves the decarboxylation of silver salts of carboxylic acids with bromine.[8][9][10][11] The starting material would be a dicarboxylic acid monoester, which would then be converted to its silver salt and treated with bromine to introduce the terminal bromide. This multi-step process is generally less efficient for this specific target molecule compared to starting with 7-bromoheptanoic acid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the methyl ester protons (a singlet around 3.6 ppm), the methylene protons adjacent to the bromine (a triplet around 3.4 ppm), the methylene protons adjacent to the ester carbonyl (a triplet around 2.3 ppm), and the remaining methylene protons in the aliphatic chain.

-

¹³C NMR will display distinct signals for the carbonyl carbon, the methoxy carbon, the carbon bearing the bromine, and the other methylene carbons in the chain.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹.[2] A C-Br stretching frequency can also be observed in the lower frequency region (around 600-500 cm⁻¹).[2]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), showing two molecular ion peaks with a difference of 2 Da.[1]

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.

Role as a Linker in PROTACs

A significant and modern application of this compound is in the synthesis of PROTACs.[12][13] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Conceptual Workflow of PROTAC Synthesis using this compound:

Caption: PROTAC synthesis workflow.

The heptanoate chain provides a flexible spacer of a defined length, which is crucial for optimally orienting the E3 ligase and the target protein to facilitate ubiquitination. The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of a ligand for the target protein. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a ligand for the E3 ligase.

Intermediate in the Synthesis of Bioactive Molecules

This compound is also employed as a key intermediate in the synthesis of various other bioactive compounds, including:

-

Fatty Acid Derivatives: It serves as a precursor for long-chain fatty acid derivatives used in lipid-based drug delivery systems.[2]

-

Fluorescent Probes: The ester group can be conjugated to biomolecules, and the bromo group can be further functionalized, making it useful in the creation of fluorescent probes for bioimaging.[2]

-

Pharmaceutical Intermediates: It is a building block in the synthesis of various pharmaceutical agents where a seven-carbon linker is required.[14][15] For instance, related bromoheptanoates are crucial in synthesizing drugs like bempedoic acid.[14]

Safety, Handling, and Storage

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

Hazards: It may cause skin, eye, and respiratory irritation.[6][16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][18] Work in a well-ventilated area or a chemical fume hood.[16][18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from moisture and light.[2][16][19]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[16][18]

Conclusion

This compound is a versatile and valuable reagent in modern organic and medicinal chemistry. Its straightforward synthesis, well-defined structure, and bifunctional nature make it an ideal building block for a range of applications, most notably in the rapidly advancing field of PROTACs. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C8H15BrO2 | CID 554086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | 54049-24-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. byjus.com [byjus.com]

- 11. testbook.com [testbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [wap.guidechem.com]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.cn [capotchem.cn]

- 18. fishersci.com [fishersci.com]

- 19. combi-blocks.com [combi-blocks.com]

A Comprehensive Spectroscopic Guide to Methyl 7-bromoheptanoate